2-Amino-2-(4-bromophenyl)ethanol oxalate
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Overview
Description
2-Amino-2-(4-bromophenyl)ethanol oxalate is a chemical compound with the molecular formula C10H12BrNO5. It is a derivative of ethanol and contains both an amino group and a bromophenyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromophenyl)ethanol oxalate typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-2-(4-bromophenyl)ethanol. The final step involves the reaction of this compound with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromophenyl)ethanol oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4-bromophenyl)ethanol oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromophenyl)ethanol oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-chlorophenyl)ethanol
- 2-Amino-2-(4-fluorophenyl)ethanol
- 2-Amino-2-(4-methylphenyl)ethanol
Uniqueness
2-Amino-2-(4-bromophenyl)ethanol oxalate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and influence the compound’s pharmacokinetic properties.
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)ethanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.C2H2O4/c9-7-3-1-6(2-4-7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIUPCXLQVGOKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Br.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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